molecular formula C15H21BrN2O B248118 N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide

Katalognummer: B248118
Molekulargewicht: 325.24 g/mol
InChI-Schlüssel: GNWKHWLRRJFWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl ring and a piperidine moiety

Eigenschaften

Molekularformel

C15H21BrN2O

Molekulargewicht

325.24 g/mol

IUPAC-Name

N-(4-bromo-3-methylphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-11-13(5-6-14(12)16)17-15(19)7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19)

InChI-Schlüssel

GNWKHWLRRJFWMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCCCC2)Br

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCCCC2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-bromo-3-methylbenzaldehyde with piperidine and propionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-bromo-3-methylbenzaldehyde is reacted with piperidine in the presence of a base such as sodium hydroxide to form an intermediate.

    Step 2: The intermediate is then reacted with propionyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the effects of brominated phenyl compounds on biological systems.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The brominated phenyl ring and piperidine moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Bromo-3-methyl-phenyl)-3-chloro-benzamide
  • 4-Bromo-N-(4-bromo-3-methyl-phenyl)-benzamide
  • 4-Bromo-3-methyl-N-propylbenzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-3-(piperidin-1-yl)propanamide is unique due to its specific combination of a brominated phenyl ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential as an intermediate in pharmaceutical synthesis further highlight its uniqueness.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.